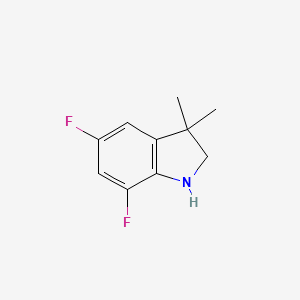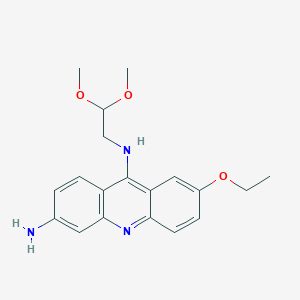
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acridine core substituted with ethoxy and dimethoxyethyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine typically involves multi-step organic reactions. One common method includes the reaction of acridine derivatives with ethoxy and dimethoxyethyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized acridine derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine has a wide range of applications in scientific research:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: It is employed in biochemical assays and as a fluorescent probe for studying biological processes.
Medicine: The compound has potential therapeutic applications, including its use as an anticancer agent and in the treatment of infectious diseases.
Industry: It is used in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. This property makes it a potential candidate for anticancer therapy. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-Dimethoxyethyl)-N-methylamine
- N-(2,2-Dimethoxyethyl)-4-(methylsulfonyl)butanamide
- N-(2,2-Dimethoxyethyl)methacrylamide
Uniqueness
N9-(2,2-Dimethoxyethyl)-7-ethoxyacridine-3,9-diamine is unique due to its specific substitution pattern on the acridine core. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C19H23N3O3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
9-N-(2,2-dimethoxyethyl)-7-ethoxyacridine-3,9-diamine |
InChI |
InChI=1S/C19H23N3O3/c1-4-25-13-6-8-16-15(10-13)19(21-11-18(23-2)24-3)14-7-5-12(20)9-17(14)22-16/h5-10,18H,4,11,20H2,1-3H3,(H,21,22) |
InChI Key |
BAAJQUAXVIPQMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)NCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


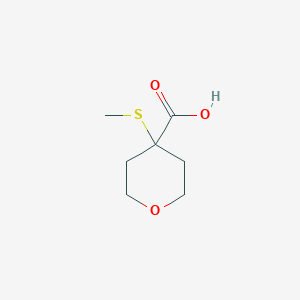
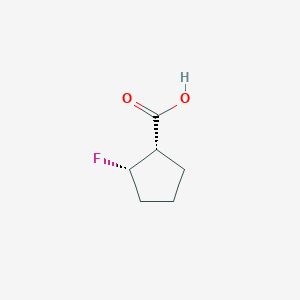
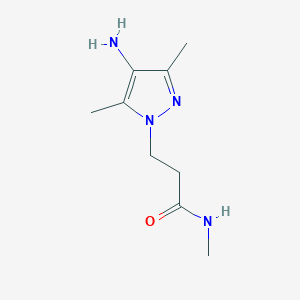
![1-[(5-Chlorothiophen-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B15240810.png)
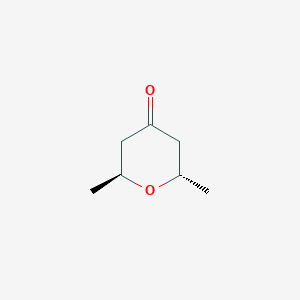
![4-[(Pent-3-yn-1-yl)amino]benzoic acid](/img/structure/B15240820.png)
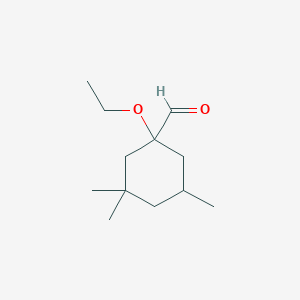
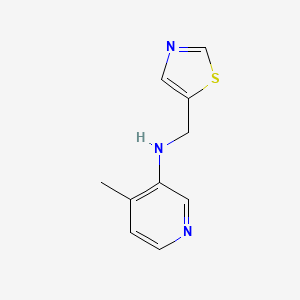
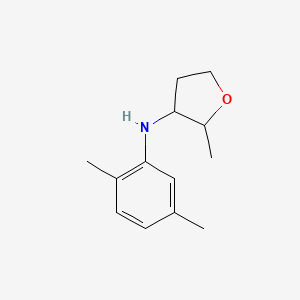
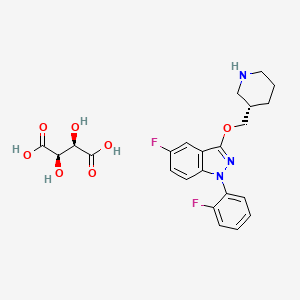

amino]acetic acid hydrochloride](/img/structure/B15240841.png)
![tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B15240846.png)
